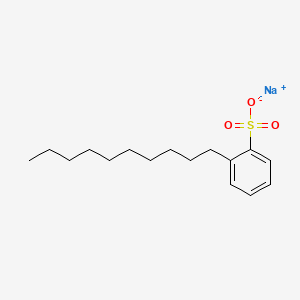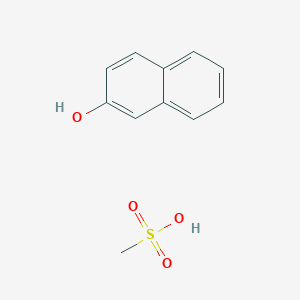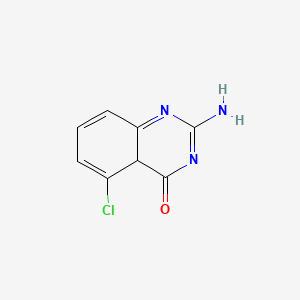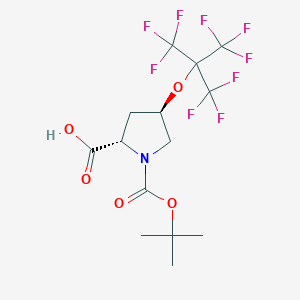
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline is a derivative of proline, an amino acid commonly found in proteins. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a popular protecting group in peptide synthesis because it can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate. This reaction leads to the formation of Fmoc-protected amino acids . The reaction conditions often include the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids can be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents efficiently.
化学反応の分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc group, typically using bases such as piperidine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Piperidine is commonly used for the removal of the Fmoc group.
Substitution: Various nucleophiles can be used to substitute the Fmoc group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, allowing for selective reactions to occur at other sites on the molecule . The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
類似化合物との比較
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline is unique in its ability to provide both protection and stability during peptide synthesis. Similar compounds include:
N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-methyl-L-proline: This compound also uses the Fmoc group for protection but has a different amino acid backbone.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan: This compound is used in the formation of nanoparticles for drug delivery.
These compounds share the common feature of using the Fmoc group for protection but differ in their specific applications and chemical properties.
特性
分子式 |
C14H16F9NO5 |
|---|---|
分子量 |
449.27 g/mol |
IUPAC名 |
(2S,4R)-4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16F9NO5/c1-10(2,3)29-9(27)24-5-6(4-7(24)8(25)26)28-11(12(15,16)17,13(18,19)20)14(21,22)23/h6-7H,4-5H2,1-3H3,(H,25,26)/t6-,7+/m1/s1 |
InChIキー |
KYGSISBKGQZEFR-RQJHMYQMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B12334336.png)
![(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12334340.png)

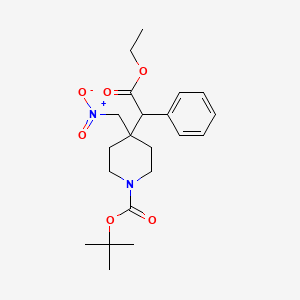
![Benzo[d]oxazole-6-carbonitrile](/img/structure/B12334351.png)
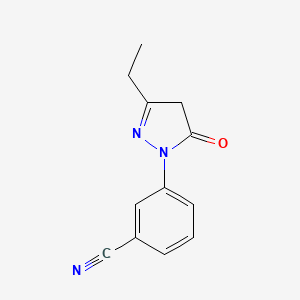
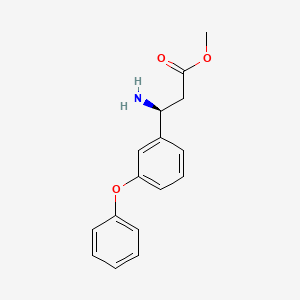
![3-Iodoimidazo[1,2-b]pyridazine](/img/structure/B12334388.png)
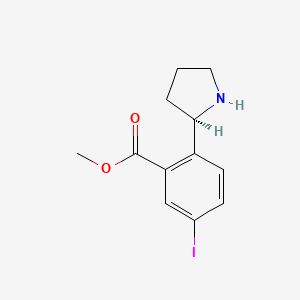
![[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate](/img/structure/B12334398.png)
